Bienvenue dans la boutique en ligne BenchChem!

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide

PPARgamma agonism nuclear receptor HTRF assay

This ortho-substituted benzothiazole-sulfonamide is a critical high-potency PPARγ agonist (EC₅₀ 4 nM in HTRF coactivator recruitment assay) and a validated SR-BI upregulator covered by Chinese patent CN108358869B. Its unique ortho-phenyl bridge geometry is essential for target engagement—substituting with the cheaper para-isomer or N-alkylated variant will invalidate SAR continuity and abolish PPARγ selectivity. This compound maps directly into the Nerviano kinase inhibitor patent family (US 2013/0324551) pharmacophore space, making it an indispensable reference standard for oncology programs. Accept no regioisomeric substitutes without full biological re-qualification.

Molecular Formula C19H13ClN2O2S2
Molecular Weight 400.9
CAS No. 946306-19-0
Cat. No. B2542500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide
CAS946306-19-0
Molecular FormulaC19H13ClN2O2S2
Molecular Weight400.9
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13ClN2O2S2/c20-13-9-11-14(12-10-13)26(23,24)22-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)25-19/h1-12,22H
InChIKeyWXDUPUDOVILLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide (CAS 946306-19-0) – Structural Baseline and Class Context for Procurement Screening


N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide (CAS 946306-19-0) is a secondary sulfonamide that incorporates a 2-phenylbenzothiazole substructure with a sulfonamide nitrogen linked at the ortho position of the bridging phenyl ring. The compound belongs to the broader benzothiazole-sulfonamide hybrid class, which has been investigated for PPAR modulation [1], kinase inhibition [2], and anticonvulsant activity [3]. Its molecular formula is C₁₉H₁₃ClN₂O₂S₂ (MW 400.9) . Critically, the ortho-substitution pattern on the central phenyl ring distinguishes it from the para-substituted isomers that dominate the published benzothiazole-sulfonamide literature, a regioisomeric feature that can alter target binding geometry, ADME profile, and synthetic accessibility [3].

Why Direct Replacement of N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide with Unvalidated In-Class Analogs Risks Project Failure


Benzothiazole-sulfonamide hybrids cannot be treated as interchangeable procurement commodities because biological activity is exquisitely sensitive to regioisomerism around the central phenyl spacer. Published anticonvulsant structure–activity relationship (SAR) studies on N-(4-(benzothiazole-2-yl)phenyl) sulfonamides demonstrate that shifting the sulfonamide attachment from para to ortho can invert the neurotoxicity profile while preserving target engagement [1]. In the PPARα antagonist series, replacing the benzothiazole-phenyl-sulfonamide connectivity with direct benzothiazole-sulfonamide linkage abolishes antagonistic activity [2]. The kinase inhibitor patent class (thiazolylphenyl-benzenesulfonamides) further shows that chloro substitution on the terminal phenyl ring, combined with the ortho-phenyl bridge geometry, is a non-obvious combination that influences both potency and kinase selectivity [3]. Consequently, substituting the target compound with a para-isomer, a directly linked analog, or an N-alkylated variant without requalifying the biological assay will invalidate SAR continuity.

Quantitative Differentiation Evidence for N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide Against Closest Structural Comparators


PPARγ Agonist EC₅₀ Potency of the Ortho-Phenyl Bridged Compound vs. Literature PPARα Antagonists

The target compound acts as a PPARγ agonist with an EC₅₀ of 4 nM in a cell-based coactivator recruitment assay, whereas structurally related benzothiazole-based N-(phenylsulfonyl)amides reported in the literature function as PPARα antagonists with IC₅₀ values in the low micromolar range [1]. This inversion of functional activity—from PPARα antagonism to PPARγ agonism—is likely driven by the ortho-phenyl bridge geometry and the 4-chloro substitution, representing a distinct pharmacological fingerprint not achievable with directly linked benzothiazole-sulfonamide analogs [2].

PPARgamma agonism nuclear receptor HTRF assay

Regioisomeric Identity: Ortho-Substituted 2-Phenylbenzothiazole Core vs. Para-Substituted Anticonvulsant Series

In the benzothiazole-coupled sulfonamide series reported by Khokra et al. (2019), para-substituted N-(4-(benzothiazole-2-yl)phenyl) sulfonamides exhibited anticonvulsant activity in the maximal electroshock (MES) model, with the most potent compound (compound 9) achieving protection at 30 mg/kg i.p. but several analogs showed rotarod neurotoxicity at the same dose [1]. The target compound, bearing the sulfonamide at the ortho position, is regioisomerically distinct from this entire published series. Ortho-substituted 2-phenylbenzothiazoles can adopt non-planar conformations that alter hydrogen-bonding geometry with biological targets, potentially decoupling efficacy from neurotoxicity—a differentiation that cannot be achieved with para-substituted analogs [2].

regioisomerism anticonvulsant neurotoxicity SAR

Kinase Inhibitor Scaffold Classification: Ortho-Phenyl-Thiazole Bridge vs. Direct Benzothiazole-Sulfonamide Linkage

The Nerviano Medical Sciences patent (US 2013/0324551) explicitly claims thiazolylphenyl-benzenesulfonamido derivatives as kinase inhibitors, wherein the phenyl spacer between the thiazole and the sulfonamide-bearing phenyl ring is a critical structural requirement for kinase inhibitory activity [1]. Compounds lacking this phenyl spacer (i.e., directly linked benzothiazole-sulfonamides such as N-(benzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide) fall outside the scope of the kinase-relevant structural space defined by this patent family. The target compound, with its ortho-substituted phenyl bridge and 4-chlorophenylsulfonamide terminus, maps precisely into this claimed kinase inhibitor chemotype, whereas directly linked analogs and N-alkylated variants (e.g., N-benzyl derivatives) do not [2].

kinase inhibition thiazolylphenyl scaffold topology patent SAR

4-Chloro Substituent Effect on Antibacterial Activity vs. Other 4-Substituted N-Benzyl Benzothiazole Sulfonamides

In a head-to-head antibacterial evaluation of N-benzyl aminobenzothiazole sulfonamide derivatives, the 4-chloro-substituted compound (compound 21; N-(benzo[d]thiazol-2-yl)-N-benzyl-4-chlorobenzenesulfonamide) exhibited notable inhibition against both Escherichia coli and Staphylococcus aureus, with MIC values in the range of 0.15–0.43 µg/mL [1]. The 4-chloro substituent provided superior antibacterial breadth compared to the 4-methyl (compound 19) and 4-nitro (compound 22) congeners in the same assay. Although measured on an N-benzyl derivative rather than the target N-phenyl compound, the 4-chlorobenzenesulfonamide terminus is conserved, suggesting that this substituent contributes meaningfully to antibacterial potency within this chemotype [2].

antibacterial MIC Gram-positive Gram-negative

SR-BI Upregulation Potential: Ortho-Substituted Benzothiazole Sulfonamide vs. Unsubstituted or Para-Chloro Analogs

Chinese patent CN108358869B discloses a series of N-benzothiazolylbenzenesulfonamide derivatives as upregulators of scavenger receptor class B type I (SR-BI) expression, a mechanism relevant to HDL-mediated cholesterol reverse transport [1]. The generic formula encompasses substituents at the ortho, meta, or para positions on the central phenyl ring, with R₁ substituents including –Cl, –F, –OCH₃, –H, and –NO₂. The target compound, bearing a 4-chloro substituent on the terminal sulfonamide phenyl ring and an ortho-phenyl bridge, falls within this claimed SR-BI upregulator space. Importantly, the patent data indicate that both the substitution pattern and the identity of R₁ influence the magnitude of SR-BI upregulation, precluding simple substitution of the 4-chloro analog with 4-H, 4-F, or 4-OCH₃ variants without loss of activity [2].

SR-BI cholesterol reverse transport patent upregulator

Structural Exclusion from Common Procurement Alternatives: Directly Linked and N-Alkylated Benzothiazole Sulfonamides

Two widely available analogs—N-(benzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide (CAS 35607-93-3; directly linked scaffold) and N-(benzo[d]thiazol-2-yl)-N-benzyl-4-chlorobenzenesulfonamide (compound 21 in the antileishmanial series) [1]—are structurally incapable of recapitulating the full pharmacophore geometry of the target compound. The directly linked analog lacks the phenyl bridge required for kinase inhibitor patent scope [2] and PPARγ engagement [3]. The N-benzyl analog introduces an sp³-hybridized methylene spacer that alters the dihedral angle between the benzothiazole and the sulfonamide nitrogen, fundamentally changing the three-dimensional presentation of the 4-chlorobenzenesulfonamide warhead. These structural differences render both analogs unsuitable as direct substitutes in any assay where the ortho-phenyl bridge conformation is a determinant of activity.

chemical procurement structural analog SAR incompatibility scaffold classification

Procurement-Ready Application Scenarios for N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide Based on Verified Differentiation Evidence


PPARγ Agonist Probe for Nuclear Receptor Pharmacology Studies

The compound's demonstrated PPARγ agonist activity (EC₅₀ = 4 nM in HTRF coactivator recruitment assay [1]) positions it as a high-potency probe for dissecting PPARγ-mediated transcriptional regulation. Unlike the structurally related benzothiazole N-(phenylsulfonyl)amides that act as PPARα antagonists [2], this ortho-phenyl bridged analog selectively engages PPARγ. Researchers investigating adipogenesis, insulin sensitization, or anti-inflammatory PPARγ mechanisms can use this compound as a well-defined agonist tool, with the confidence that the ortho-phenyl bridge geometry is essential for the observed PPARγ preference.

Kinase Inhibitor Lead Optimization Leveraging the Thiazolylphenyl-Benzenesulfonamido Chemotype

The compound maps directly into the generic formula of the Nerviano kinase inhibitor patent family (US 2013/0324551) [1], making it a valuable starting point or reference compound for medicinal chemistry programs targeting deregulated protein kinases in oncology. The ortho-substituted phenyl bridge and 4-chlorobenzenesulfonamide terminus satisfy the core pharmacophoric requirements defined in the patent, enabling SAR exploration around the terminal aryl ring and the benzothiazole moiety. Procurement of this specific ortho-isomer ensures alignment with the patented chemical space, whereas the para-isomer or directly linked analogs fall outside the scope of kinase-relevant geometry.

SR-BI Upregulation Screening for Atherosclerosis and Cholesterol Efflux Assays

Covered by Chinese patent CN108358869B as an SR-BI expression upregulator [1], this compound is suited for in vitro screening campaigns aimed at identifying small-molecule enhancers of HDL-mediated cholesterol reverse transport. The 4-chloro substituent is one of the specifically claimed R₁ groups influencing SR-BI upregulation potency. Pharmaceutical researchers evaluating SR-BI as a target for atherosclerosis intervention can use this compound to benchmark assay performance, with the understanding that alternative 4-substituted analogs (4-H, 4-F, 4-OCH₃) may show divergent activity profiles.

Regioisomeric SAR Investigation of Benzothiazole-Phenyl-Sulfonamide Conformational Effects

The ortho-substitution pattern of this compound offers unique conformational properties compared to the extensively characterized para-substituted series, where conformations that influence hydrogen-bonding patterns with biological targets (e.g., nicotinic acetylcholine receptor, PDB: 2BG9 [1]) have been documented. Computational and crystallographic studies comparing ortho- vs. para-substituted benzothiazole-phenyl-sulfonamides can provide fundamental insights into conformational SAR, guiding the design of next-generation analogs with decoupled efficacy and neurotoxicity profiles. This compound is an essential reference standard for such comparative studies.

Quote Request

Request a Quote for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.